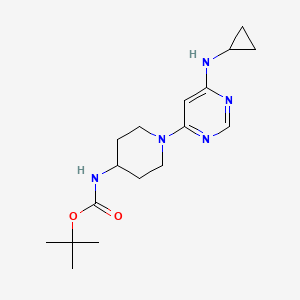
tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C17H27N5O2 and its molecular weight is 333.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate , often referred to as compound 1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H27N5O2, with a molecular weight of 333.4 g/mol. The structure includes a tert-butyl group, a piperidine ring, and a pyrimidine moiety, contributing to its unique biological profile.
Structural Representation
| Property | Description |
|---|---|
| IUPAC Name | tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate |
| Molecular Formula | C₁₇H₂₇N₅O₂ |
| Molecular Weight | 333.4 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=NC(=C2)NC3CC3 |
The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Research indicates that it may act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the activation of inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that compound 1 exhibits significant inhibitory effects on NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells, a human monocytic cell line. The compound's ability to reduce ATPase activity of the NLRP3 protein was confirmed through newly developed assays, indicating its potential as an anti-inflammatory agent .
Table 1: In Vitro Activity of Compound 1
| Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
|---|---|---|
| 0.1 | 10 | 15 |
| 1 | 30 | 40 |
| 10 | 60 | 70 |
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of compound 1. It has shown promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentrations (MICs) were reported to be comparable to those of established antibiotics such as vancomycin .
Table 2: Antimicrobial Efficacy of Compound 1
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 2.5 |
| Enterococcus faecium (VRE) | 3.125 |
| Staphylococcus epidermidis | 5 |
Study on Anti-inflammatory Effects
A notable study published in Nature highlighted the efficacy of compound 1 in reducing inflammation in animal models of arthritis. The study reported a significant decrease in joint swelling and inflammatory markers when administered at therapeutic doses over a four-week period .
Study on Antimicrobial Resistance
Another research effort evaluated the potential of compound 1 against drug-resistant bacterial strains. The results indicated that it not only inhibited the growth of resistant strains but also demonstrated bactericidal activity against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics .
Propiedades
IUPAC Name |
tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)21-13-6-8-22(9-7-13)15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,21,23)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPRMYJLADJXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













